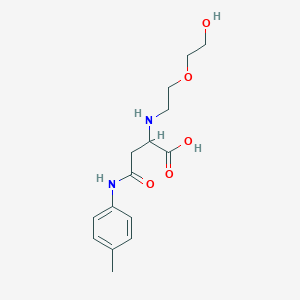
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid is an organic compound with a complex structure that includes both hydrophilic and hydrophobic regions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-toluidine and ethylene glycol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the volume of reactants and products.
Continuous flow processes: To improve efficiency and reduce production time.
Purification steps: Such as crystallization or chromatography to ensure the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino or hydroxy derivatives.
Scientific Research Applications
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of 2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- **2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid
- **2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
Uniqueness
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid is unique due to its specific substitution pattern and the presence of both hydrophilic and hydrophobic regions. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethylamino]-4-(4-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-11-2-4-12(5-3-11)17-14(19)10-13(15(20)21)16-6-8-22-9-7-18/h2-5,13,16,18H,6-10H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOVWBJDBHYZTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
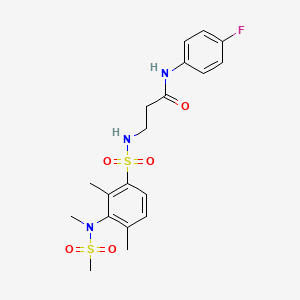
![7-(2-ethoxyethyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418089.png)

![3-(4-carbamoyl-1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B2418091.png)
![tert-butyl 2-oxo-3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B2418093.png)
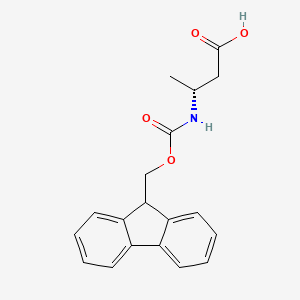
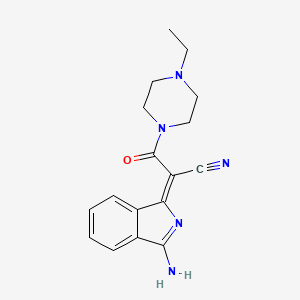
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2418099.png)
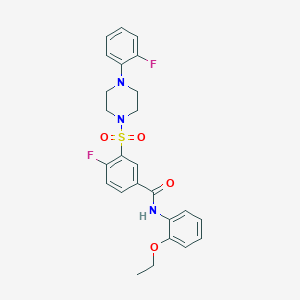
![2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2418103.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2418104.png)
![5,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2418106.png)


